
(2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate is an organic compound that features a boron-containing dioxaborolane ring and a long-chain octadecanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate typically involves the esterification of octadecanoic acid with a boron-containing alcohol. One common method is the reaction of octadecanoic acid with (2-butoxy-1,3,2-dioxaborolan-4-yl)methanol under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, where the butoxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted boron-containing compounds.
Aplicaciones Científicas De Investigación
(2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be utilized in the development of boron-based drugs and imaging agents.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate involves its interaction with molecular targets through its boron-containing dioxaborolane ring. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can also participate in electron transfer reactions, contributing to its reactivity and versatility in different applications.
Comparación Con Compuestos Similares
- 2-butoxy-1,3,2-dioxaborinane
- 2-butoxy-1,2-oxaborolane
- 2-butoxy-1,3,2-benzodioxaborole
Comparison: (2-Butoxy-1,3,2-dioxaborolan-4-YL)methyl octadecanoate is unique due to its long-chain octadecanoate ester, which imparts distinct physical and chemical properties compared to other boron-containing compounds. The presence of the octadecanoate group enhances its solubility in organic solvents and its potential for use in materials science. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis and industrial applications.
Propiedades
Número CAS |
141135-31-1 |
|---|---|
Fórmula molecular |
C25H49BO5 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(2-butoxy-1,3,2-dioxaborolan-4-yl)methyl octadecanoate |
InChI |
InChI=1S/C25H49BO5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(27)28-22-24-23-30-26(31-24)29-21-6-4-2/h24H,3-23H2,1-2H3 |
Clave InChI |
KULAQMLNOQNLSE-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(O1)COC(=O)CCCCCCCCCCCCCCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)


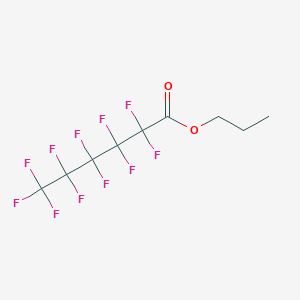
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
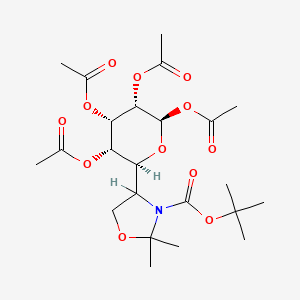
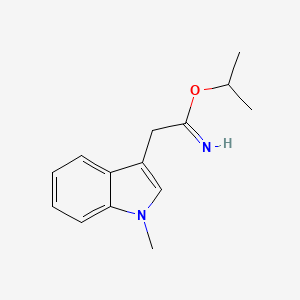
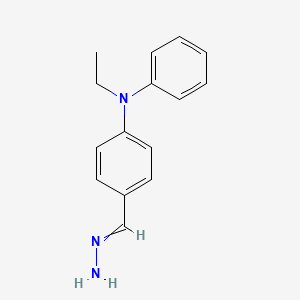
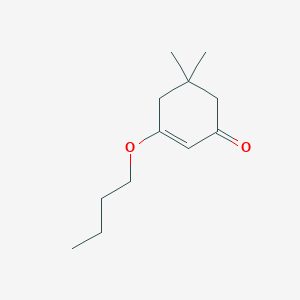
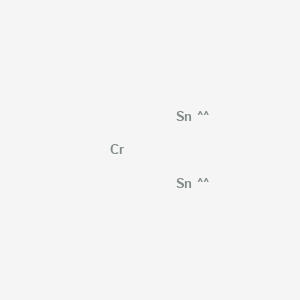
![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
